2-{[(2-Ethoxy-5-isopropylphenyl)sulfonyl]amino}benzoic acid
Description
2-{[(2-Ethoxy-5-isopropylphenyl)sulfonyl]amino}benzoic acid is a benzoic acid derivative featuring a sulfonamide group substituted with a 2-ethoxy-5-isopropylphenyl moiety. Its molecular formula is C₁₈H₂₁NO₅S, with a molecular weight of 363.07 g/mol. The ethoxy group (C₂H₅O) at the ortho position and the isopropyl group (C₃H₇) at the para position on the phenyl ring contribute to steric bulk and influence electronic properties.
Properties
IUPAC Name |
2-[(2-ethoxy-5-propan-2-ylphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-4-24-16-10-9-13(12(2)3)11-17(16)25(22,23)19-15-8-6-5-7-14(15)18(20)21/h5-12,19H,4H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMDMRZEWRMOSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(2-Ethoxy-5-isopropylphenyl)sulfonyl]amino}benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-ethoxy-5-isopropylphenylamine with benzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 2-bromobenzoic acid under specific conditions to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and solvents like dichloromethane or ethanol .
Chemical Reactions Analysis
2-{[(2-Ethoxy-5-isopropylphenyl)sulfonyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
2-{[(2-Ethoxy-5-isopropylphenyl)sulfonyl]amino}benzoic acid is utilized in various scientific research fields:
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-{[(2-Ethoxy-5-isopropylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and physicochemical differences between the target compound and selected analogs:
Key Observations:
- Molecular Weight and Bulk : The target compound (363.07 g/mol) is intermediate in size compared to smaller analogs like benzilic acid (228.24 g/mol) and larger fluorinated derivatives (>500 g/mol). The isopropyl and ethoxy groups add steric bulk, which may reduce solubility in polar solvents compared to simpler analogs .
- Electronic Effects : The sulfonamide group in the target compound enhances acidity relative to benzilic acid (which has a hydroxyl group) but less so than perfluorinated sulfonyl derivatives, where fluorine’s strong electron-withdrawing effects further stabilize deprotonation .
- Biological Relevance: Sulfonamide groups are associated with antimicrobial activity, while fluorinated compounds (e.g., ) are valued for thermal and chemical stability in industrial applications. Thiazolidinone derivatives () are explored for anti-diabetic and anti-inflammatory properties, highlighting the impact of heterocyclic substituents .
Physicochemical Properties
- Acidity : The target compound’s pKa is expected to be lower than benzilic acid (pKa ~3.0) due to the electron-withdrawing sulfonamide group. However, fluorinated analogs () likely exhibit even greater acidity due to the synergistic effects of chlorine and fluorine substituents .
- Solubility : The ethoxy and isopropyl groups may reduce aqueous solubility compared to hydroxyl-containing analogs (e.g., benzilic acid). Fluorinated compounds, despite their high molecular weight, often exhibit unique solubility profiles in organic solvents .
- Thermal Stability : Fluorinated sulfonyl groups () enhance thermal stability, making such compounds suitable for high-performance materials. The target compound’s stability remains uncharacterized but could be intermediate due to the absence of fluorination .
Biological Activity
2-{[(2-Ethoxy-5-isopropylphenyl)sulfonyl]amino}benzoic acid is a synthetic organic compound with the molecular formula C18H21NO5S and a molecular weight of 363.43 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of an Intermediate : The reaction of 2-ethoxy-5-isopropylphenylamine with benzenesulfonyl chloride to create a sulfonamide intermediate.
- Final Product Formation : This intermediate is then reacted with 2-bromobenzoic acid under controlled conditions to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and proteins. The sulfonyl group in the compound is known to interact with enzyme active sites, potentially leading to inhibition or modulation of their activity. This mechanism suggests possible anti-inflammatory and anticancer properties, although the exact pathways remain under investigation.
Potential Therapeutic Applications
Research indicates that this compound may have several therapeutic applications:
- Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : The ability to modulate enzyme activity could also position it as a potential anticancer agent, although more extensive studies are required to confirm this effect .
Comparative Analysis with Similar Compounds
To better understand its biological activity, it is useful to compare it with structurally similar compounds. Below is a table summarizing key differences:
| Compound Name | Molecular Formula | Biological Activity | Mechanism of Action |
|---|---|---|---|
| This compound | C18H21NO5S | Potential anti-inflammatory and anticancer effects | Enzyme inhibition via sulfonyl interaction |
| 4-{[(2-Ethoxy-5-isopropylphenyl)sulfonyl]amino}benzoic acid | C18H21NO5S | Similar potential activities | Stronger binding affinity due to structural differences |
Study on Anti-inflammatory Effects
A study published in Molecules explored the anti-inflammatory effects of sulfonamide derivatives, including compounds structurally related to this compound. The results indicated that these compounds could significantly reduce pro-inflammatory cytokines in vitro, suggesting a promising avenue for further research in inflammatory disease treatment .
Anticancer Activity Investigation
Another research article focused on the anticancer properties of sulfonamide compounds. The study found that certain derivatives exhibited cytotoxic effects against various cancer cell lines, indicating that modifications in the sulfonamide structure could enhance their efficacy as anticancer agents . While specific data on this compound was limited, the trends observed provide a basis for future investigations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
